molecular formula C18H19N3O3 B5781638 N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide

N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide

Cat. No. B5781638
M. Wt: 325.4 g/mol
InChI Key: UIFPCJBXTXJJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide, commonly known as MBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MBP is a hydrazide derivative of 3-methylbenzoic acid, which is synthesized by the reaction of 3-methylbenzoyl chloride with hydrazine hydrate in the presence of a base.

Mechanism of Action

The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of protein synthesis by binding to ribosomes. MBP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MBP has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for biomedical research. MBP has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBP is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. MBP also has minimal toxicity, which makes it safe for use in biomedical research. However, one of the limitations of MBP is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of MBP. One direction is to optimize the synthesis method to improve the yield and purity of MBP. Another direction is to investigate the mechanism of action of MBP in more detail, which may lead to the development of more effective cancer therapies. Additionally, MBP can be modified to improve its solubility and selectivity, which may expand its applications in biomedical research.

Synthesis Methods

The synthesis of MBP involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of propanoic acid. The yield of MBP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

MBP has a wide range of potential applications in biomedical research, including cancer therapy, drug delivery, and imaging. MBP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. MBP can also be used as a drug delivery agent, as it can selectively target cancer cells and release drugs in a controlled manner. In addition, MBP can be used as an imaging agent, as it can bind to specific biomolecules and visualize them using various imaging techniques.

properties

IUPAC Name

N-[4-[[(3-methylbenzoyl)amino]carbamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-16(22)19-15-9-7-13(8-10-15)17(23)20-21-18(24)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFPCJBXTXJJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{4-[N'-(3-Methyl-benzoyl)-hydrazinocarbonyl]-phenyl}-propionamide

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